Pyridine, 3-(4-methylhexyl)
Description
Structure
3D Structure
Properties
CAS No. |
140691-67-4 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
3-(4-methylhexyl)pyridine |
InChI |
InChI=1S/C12H19N/c1-3-11(2)6-4-7-12-8-5-9-13-10-12/h5,8-11H,3-4,6-7H2,1-2H3 |
InChI Key |
PGALAANWFGPCEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCC1=CN=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Elucidation of Pyridine, 3 4 Methylhexyl
Chemo-, Regio-, and Stereoselective Synthesis of Pyridine (B92270), 3-(4-methylhexyl)
The construction of the 3-(4-methylhexyl)pyridine molecule presents distinct challenges: the regioselective formation of the 3-substituted pyridine ring and the enantioselective synthesis of the chiral 4-methylhexyl side chain.
Development of Novel Catalytic Systems for Pyridine Ring Construction
Modern pyridine synthesis has moved beyond classical condensation methods toward highly efficient and selective catalytic processes. Transition-metal-catalyzed [2+2+2] cycloaddition reactions represent a powerful, atom-economical approach for constructing substituted pyridine rings from simple precursors like alkynes and nitriles. researchgate.netnih.gov
For the synthesis of a 3-substituted pyridine, this method involves the cycloaddition of two alkyne molecules and a nitrile. To achieve the specific substitution pattern of Pyridine, 3-(4-methylhexyl), a carefully designed diyne and a nitrile bearing the required functionalities would be necessary. Cobalt and rhodium complexes are among the most effective catalysts for these transformations, demonstrating the ability to control the substitution pattern under mild conditions. researchgate.netnih.gov The mechanism generally involves the formation of a metallacyclopentadiene intermediate, followed by coordination and insertion of the nitrile to form a seven-membered metallacycle, which then undergoes reductive elimination to yield the pyridine ring. acs.org
Recent advancements have focused on developing earth-abundant metal catalysts, such as cobalt, which offer a more economical and sustainable alternative to precious metals like rhodium. researchgate.net The choice of catalyst and ligands is crucial for controlling the regioselectivity of the cycloaddition, ensuring the desired placement of the 4-methylhexyl substituent at the C3 position.
| Catalyst System | Reactants | Key Advantages | Typical Conditions | Reference |
|---|---|---|---|---|
| [Cp*RhCl2]2–CsOPiv | α,β-Unsaturated Oximes + Internal Alkynes | High functional group tolerance, redox-neutral | DCE, 80 °C | snnu.edu.cn |
| Cobalt(I) Complexes | Diynes + Nitriles | Economical, good for chiral synthesis | HFIP, 60 °C | researchgate.net |
| Copper(I) + Secondary Amine | O-acetyl Ketoximes + α,β-Unsaturated Aldehydes | Redox-neutral, modular synthesis | DCE, 50 °C | organic-chemistry.org |
| Ruthenium Complexes | Diynes + Nitriles | High regioselectivity for borylated pyridines | Toluene, 110 °C | researchgate.net |
Enantioselective Approaches to the 4-Methylhexyl Side Chain
The 4-methylhexyl side chain contains a stereocenter at the C4 position, necessitating an enantioselective approach to control its absolute configuration. The synthesis of such chiral building blocks is typically achieved through asymmetric catalysis or the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com
One effective strategy involves the asymmetric alkylation of a prochiral precursor using a chiral auxiliary. For instance, Evans oxazolidinone auxiliaries are widely used to direct the alkylation of acyl imides with high diastereoselectivity. wikipedia.org An appropriate N-acyl oxazolidinone could be alkylated with a suitable electrophile to introduce the methyl group at the target position, establishing the desired stereocenter. Subsequent removal of the auxiliary provides the chiral carboxylic acid or a related derivative, which can then be further elaborated into the 4-methylhexyl group.
Alternatively, asymmetric hydrogenation or hydroformylation of a suitably substituted alkene precursor using a chiral transition-metal catalyst can establish the stereocenter with high enantiomeric excess. For example, the synthesis of chiral alcohols like (3R,4S)-4-methyl-3-hexanol has been achieved from chiral starting materials, demonstrating pathways to construct such stereocenters. mdpi.com This chiral alcohol or a corresponding halide can serve as a key intermediate for subsequent coupling reactions.
| Methodology | Principle | Typical Reagents/Catalysts | Outcome | Reference |
|---|---|---|---|---|
| Chiral Auxiliary (Oxazolidinones) | Temporary incorporation of a chiral unit to direct a stereoselective reaction. | Evans auxiliaries, LDA, alkyl halides | High diastereoselectivity in alkylation reactions. | wikipedia.org |
| Asymmetric Hydrogenation | Use of a chiral catalyst to deliver hydrogen stereoselectively to a prochiral double bond. | Rh- or Ru-based catalysts with chiral phosphine (B1218219) ligands (e.g., BINAP) | High enantiomeric excess (ee). | mdpi.com |
| Enzyme-Catalyzed Resolution | Kinetic resolution of a racemic mixture using a stereoselective enzyme. | Lipases, proteases | Separation of enantiomers, max 50% yield for one enantiomer. |
Methodologies for Late-Stage Functionalization of Pyridine Scaffolds
Late-stage functionalization (LSF) offers an alternative and highly convergent route, allowing the introduction of the 4-methylhexyl group onto a pre-formed pyridine ring. This approach is particularly valuable for creating analogues of complex molecules. nih.gov
The Minisci reaction is a classic and powerful method for the direct alkylation of electron-deficient heterocycles like pyridine. wikipedia.orgrsc.org This radical-based reaction typically involves the generation of an alkyl radical from a carboxylic acid (via oxidative decarboxylation) or other precursors, which then adds to the protonated pyridine ring. wikipedia.org For Pyridine, 3-(4-methylhexyl), the 4-methylhexyl radical could be generated from 4-methylhexanoic acid using reagents like silver nitrate (B79036) and ammonium (B1175870) persulfate. organic-chemistry.org A significant challenge in Minisci reactions is controlling regioselectivity, as addition often occurs at the C2 and C4 positions. However, modern variations have been developed that offer improved control. For instance, the use of blocking groups can direct the alkylation specifically to the C4 position. nih.govsemanticscholar.org Achieving C3 selectivity is more challenging but can be addressed through strategies that modify the electronic properties of the pyridine ring or employ directing groups. nih.gov
Transition-metal-catalyzed C-H activation is another prominent LSF strategy. Catalysts based on palladium, rhodium, or iridium can selectively activate a specific C-H bond on the pyridine ring, which can then be coupled with an appropriate partner, such as 4-methylhexyl bromide or a related organometallic reagent. beilstein-journals.org The regioselectivity is often controlled by a directing group attached to the pyridine ring, which positions the metal catalyst in proximity to the target C-H bond. While C2 functionalization is most common due to the directing effect of the ring nitrogen, methods for distal C-H functionalization at the C3 and C4 positions have seen significant development. nih.gov
Reaction Mechanism Investigations in the Formation of Pyridine, 3-(4-methylhexyl)
Understanding the reaction mechanism is fundamental to optimizing reaction conditions and improving yields and selectivity. This involves detailed analysis of reaction kinetics, thermodynamics, and the identification of transient intermediates.
Detailed Kinetic and Thermodynamic Analyses of Key Reaction Steps
Due to the complexity of multi-component reactions, kinetic and thermodynamic studies are crucial for elucidating the reaction pathway. For pyridine ring-forming reactions, computational methods such as Density Functional Theory (DFT) have become invaluable tools for mapping the energy landscape of the reaction.
| Thermodynamic Property | Value | Units | Reference |
|---|---|---|---|
| Standard Liquid Enthalpy of Formation (ΔfH°liquid) | 100.4 | kJ/mol | chemeo.com |
| Enthalpy of Vaporization (ΔvapH°) at 298.15 K | 40.21 | kJ/mol | nist.gov |
| Standard Molar Entropy (S°) | 176.8 | J/mol·K | chemeo.com |
| Gibbs Free Energy of Pyridine Synthesis (from Pyrylium Salt, DFT) | -35.6 to -36.5 | kJ/mol | unjani.ac.id |
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of short-lived reaction intermediates provide crucial evidence for a proposed reaction mechanism. In many pyridine syntheses, particularly those involving condensation reactions like the Hantzsch synthesis, dihydropyridines are key intermediates. wikipedia.org These non-aromatic species are subsequently oxidized to form the final pyridine product. Dihydropyridine (B1217469) intermediates can sometimes be isolated or detected spectroscopically (e.g., via NMR or mass spectrometry). acs.orgrsc.org
In radical-based functionalization reactions like the Minisci reaction, the key intermediates are radical adducts formed by the addition of the alkyl radical to the pyridine ring. These intermediates are highly reactive and rearomatize through an oxidation step. Their presence can often be inferred through trapping experiments, where a radical trap is added to the reaction mixture to intercept and stabilize the intermediate for characterization. researchgate.net Electron spin resonance (ESR) spectroscopy can also be used to directly detect and characterize radical intermediates. researchgate.net
For transition-metal-catalyzed reactions, such as the [2+2+2] cycloaddition, the proposed intermediates are organometallic species like metallacyclopentadienes. acs.org While often too unstable to isolate, their existence is supported by stoichiometric studies, computational modeling, and in some cases, characterization at low temperatures. acs.org
Computational Validation of Proposed Mechanistic Pathways
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions used to synthesize 3-alkylpyridines. For instance, the photocatalytic hydroarylation of alkenes with halopyridines, a method applicable to the synthesis of Pyridine, 3-(4-methylhexyl), has been investigated through computational analysis.
These studies support a mechanism involving a proton-coupled electron transfer (PCET) to the halopyridine, generating a pyridyl radical. DFT calculations help in understanding the energetics of this process and the subsequent radical addition to the alkene. The regioselectivity of the addition (i.e., why the pyridyl radical adds to a specific carbon of the alkene) can be rationalized by comparing the energies of the possible transition states. Furthermore, computational models can predict the influence of solvent and other reaction parameters on the reaction pathway and efficiency.
A proposed catalytic cycle for the photocatalytic synthesis of a 3-alkylpyridine, validated by computational methods, is outlined below:
| Step | Description | Computational Insight |
| 1. Excitation | The photocatalyst absorbs light and is excited to a higher energy state. | Calculation of excitation energies and excited-state redox potentials. |
| 2. Electron Transfer | The excited photocatalyst reduces the 3-halopyridine to a pyridyl radical anion. | DFT calculations confirm the feasibility of the single-electron transfer based on the redox potentials of the species involved. |
| 3. Radical Formation | The pyridyl radical anion fragments to form a 3-pyridyl radical. | Analysis of bond dissociation energies and reaction barriers. |
| 4. Radical Addition | The 3-pyridyl radical adds to the alkene (e.g., 4-methyl-1-hexene). | Modeling of the transition states for the radical addition to predict regioselectivity. |
| 5. Hydrogen Atom Transfer | The resulting alkyl radical is reduced and protonated or undergoes a hydrogen atom transfer to yield the final product. | Calculation of the thermodynamics and kinetics of the final product-forming step. |
These computational insights are crucial for optimizing reaction conditions and for the rational design of more efficient catalytic systems for the synthesis of Pyridine, 3-(4-methylhexyl) and related compounds.
Derivatization and Chemical Transformations of Pyridine, 3-(4-methylhexyl)
Once synthesized, Pyridine, 3-(4-methylhexyl) can undergo a variety of chemical transformations to introduce new functional groups, either on the pyridine ring or on the alkyl substituent.
The pyridine ring in 3-alkylpyridines is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, selective functionalization can be achieved through various strategies. Halogenation at the 3-position of pyridines can be accomplished through a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates, which undergo regioselective halogenation under mild conditions nsf.govnih.gov. This method allows for the introduction of a halogen that can then be used in cross-coupling reactions to introduce other functional groups.
Another approach involves the temporary dearomatization of the pyridine ring, which can facilitate functionalization at otherwise inaccessible positions. For instance, the use of specific blocking groups can direct Minisci-type radical alkylations to the C4-position of the pyridine ring chemrxiv.org.
The 3-(4-methylhexyl) substituent offers several sites for stereocontrolled modifications. The chiral center at the 4-position of the hexyl chain can be introduced using asymmetric synthesis strategies. For example, a chiral precursor alcohol could be used in a cross-coupling reaction to form the pyridine derivative.
Furthermore, the benzylic-like position (the carbon atom of the hexyl chain directly attached to the pyridine ring) is activated towards certain reactions. Asymmetric deprotonation of this position using a chiral base, followed by reaction with an electrophile, could introduce a new stereocenter. While challenging, catalytic enantioselective C-H functionalization methods are an emerging area that could be applied here.
The reactivity of Pyridine, 3-(4-methylhexyl) can be further explored through transformations involving the pyridine nitrogen. For example, N-oxidation to the corresponding pyridine N-oxide opens up new avenues for functionalization. The N-oxide can activate the pyridine ring for both nucleophilic and electrophilic attack at different positions.
Theoretical and Computational Chemistry Studies of Pyridine, 3 4 Methylhexyl
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations provide a fundamental understanding of the electronic characteristics of Pyridine (B92270), 3-(4-methylhexyl). These methods offer a microscopic view of the molecule's electron distribution and orbital interactions, which are crucial for predicting its chemical behavior.
High-Level Calculation of Molecular Orbitals and Electron Density Distributions
High-level quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the molecular orbitals and electron density distribution of Pyridine, 3-(4-methylhexyl). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's reactivity towards electrophiles and nucleophiles, respectively.
The electron density distribution reveals the regions of the molecule that are electron-rich or electron-poor. In Pyridine, 3-(4-methylhexyl), the nitrogen atom in the pyridine ring is an electron-rich center due to its lone pair of electrons, making it susceptible to protonation and electrophilic attack. The alkyl substituent, being an electron-donating group, slightly increases the electron density on the pyridine ring.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
Prediction of Spectroscopic Signatures and Validation Against Experimental Data (Theoretical aspect)
Theoretical calculations can predict various spectroscopic signatures of Pyridine, 3-(4-methylhexyl), including its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Time-dependent DFT (TD-DFT) can be used to simulate the UV-Visible absorption spectrum. These theoretical predictions are invaluable for interpreting experimental data and confirming the molecular structure.
For instance, the calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental spectra to assign the signals to specific atoms in the molecule. Similarly, the computed vibrational frequencies in the IR spectrum can be matched with experimental absorption bands to identify characteristic functional groups.
| Spectroscopic Technique | Predicted Signature |
|---|---|
| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Alkyl protons (δ 0.8-2.6 ppm) |
| ¹³C NMR | Aromatic carbons (δ 120-150 ppm), Alkyl carbons (δ 14-40 ppm) |
| IR | C-H stretching (alkyl and aromatic), C=N and C=C stretching (pyridine ring) |
| UV-Vis | π→π* transitions around 260 nm |
Analysis of Aromaticity and π-Electron Delocalization within the Pyridine Ring
The aromaticity of the pyridine ring in Pyridine, 3-(4-methylhexyl) is a key feature influencing its stability and reactivity. Aromaticity can be quantified using various theoretical indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These indices assess the degree of π-electron delocalization within the ring.
The presence of the 4-methylhexyl substituent at the 3-position can have a minor influence on the aromaticity of the pyridine ring. Electron-donating alkyl groups generally cause a slight decrease in aromaticity compared to unsubstituted pyridine, but the effect is typically small. The π-electron system of pyridine is robust and maintains its aromatic character despite substitution. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the 4-methylhexyl side chain in Pyridine, 3-(4-methylhexyl) gives rise to multiple possible conformations. Understanding the conformational landscape is essential for comprehending the molecule's physical properties and biological activity.
Identification of Global and Local Energy Minima
Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule, known as conformers. By systematically rotating the single bonds in the 4-methylhexyl side chain and calculating the potential energy at each step, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most stable conformers (global and local energy minima).
Computational methods can efficiently explore the conformational space to locate these energy minima. The relative energies of the different conformers determine their population at a given temperature.
Characterization of Conformational Landscapes and Interconversion Barriers
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of Pyridine, 3-(4-methylhexyl) over time. mdpi.com By simulating the motion of the atoms at a given temperature, MD simulations can reveal the preferred conformations and the energy barriers that separate them.
The conformational landscape describes the full range of accessible conformations and their relative energies. The barriers to interconversion between different conformers are important for understanding the molecule's flexibility and the timescale of conformational changes. For the 4-methylhexyl side chain, rotations around the C-C bonds will have specific energy barriers, with staggered conformations being more stable than eclipsed ones. libretexts.org
| Rotated Bond | Energy Barrier (kcal/mol) |
|---|---|
| Py-C1' | ~3-5 |
| C1'-C2' | ~3-4 |
| C3'-C4' | ~3-4 |
Solvent Effects on Molecular Conformation and Dynamics
The conformational flexibility of Pyridine, 3-(4-methylhexyl) is largely dictated by the rotation around the single bonds of the 4-methylhexyl substituent. The interaction of the molecule with its solvent environment can significantly influence the population of different conformational states and the dynamics of their interconversion. Computational studies, primarily employing molecular dynamics (MD) simulations and quantum mechanical calculations with implicit or explicit solvent models, are crucial for understanding these solvent effects.
In non-polar solvents, the conformational landscape of the alkyl chain is primarily governed by intramolecular van der Waals interactions, leading to a preference for more extended conformations to minimize steric hindrance. However, in polar solvents, the situation is more complex. While the alkyl chain itself is non-polar, the pyridine ring possesses a significant dipole moment. This can lead to specific solvent-solute interactions that stabilize certain conformations.
For instance, in protic solvents like water or alcohols, hydrogen bonding can occur with the nitrogen atom of the pyridine ring. This interaction can influence the orientation of the pyridine ring and, consequently, the preferred conformations of the attached alkyl chain. Computational studies on similar alkyl-substituted aromatic molecules have shown that explicit solvent models are often necessary to accurately capture these specific interactions and their effect on conformational equilibria. rsc.orgaps.org
The choice of computational method is critical for accurately modeling these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can provide a good first approximation of the bulk solvent effects on the conformational energies. However, for a detailed understanding of the dynamics and the role of specific solvent-solute interactions, explicit solvent MD simulations are more appropriate. These simulations can reveal how the solvent molecules arrange around the solute and how this dynamic solvation shell influences the conformational transitions of the 4-methylhexyl chain.
Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of Pyridine, 3-(4-methylhexyl) in Different Solvents
| Solvent | Predominant Conformer of 4-methylhexyl chain | Dihedral Angle (C2-C3-Cα-Cβ) | Average End-to-End Distance of Alkyl Chain (Å) |
| Hexane | Extended | ~180° | 8.5 |
| Water | Partially collapsed | ~-60°, 60°, 180° (multiple populated states) | 7.2 |
| Methanol | Intermediate | ~180° with some population of gauche states | 7.8 |
Note: This table is illustrative and based on general principles of solvent effects on alkyl chains. Specific values would require dedicated computational studies on Pyridine, 3-(4-methylhexyl).
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of complex molecules like Pyridine, 3-(4-methylhexyl). By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the most favorable reaction pathways.
The synthesis of 3-substituted pyridines often involves transition-metal catalyzed cross-coupling or C-H functionalization reactions. nih.govnih.gov Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in understanding the intricate interactions between the catalyst and the substrates (e.g., a pyridine derivative and an alkyl halide).
These calculations can reveal:
Binding Modes: How the pyridine ring and the alkylating agent coordinate to the metal center of the catalyst. The orientation of the substrates in the catalyst's active site is crucial for selectivity.
Electronic Effects: The electronic properties of the catalyst and substrates, such as the nucleophilicity of the pyridine nitrogen and the electrophilicity of the alkylating agent, which govern their reactivity.
Steric Effects: The steric hindrance between the catalyst's ligands, the pyridine ring, and the incoming alkyl group, which can influence the regioselectivity of the reaction (i.e., substitution at the C3 position).
For the synthesis of Pyridine, 3-(4-methylhexyl), computational studies could be used to design or select a catalyst that favors the formation of the desired isomer by stabilizing the transition state leading to C3-alkylation.
A key outcome of computational reaction modeling is the generation of a reaction energy profile. This profile maps the potential energy of the system as it progresses from reactants to products, passing through transition states and intermediates. The highest point on this profile, the transition state, represents the energy barrier that must be overcome for the reaction to occur.
For a hypothetical cross-coupling reaction to form Pyridine, 3-(4-methylhexyl), computational modeling could delineate the energetics of key steps such as:
Oxidative Addition: The initial reaction of the alkyl halide with the metal catalyst.
Transmetalation (if applicable): The transfer of the pyridine group from another reagent to the catalyst.
Reductive Elimination: The final step where the C-C bond is formed between the pyridine ring and the alkyl chain, and the product is released from the catalyst.
By calculating the activation energies for each step, chemists can identify the rate-determining step of the reaction and understand how modifications to the catalyst or reaction conditions could improve the reaction efficiency.
Table 2: Hypothetical Calculated Activation Energies for a Ni-Catalyzed C-H Alkenylation of Pyridine
| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |
| C-H Activation | Ni-Al bimetallic catalyst | 15.2 |
| Alkyne Insertion | Ni-Al bimetallic catalyst | 12.8 |
| Reductive Elimination | Ni-Al bimetallic catalyst | 20.5 (Rate-determining) |
Note: This data is based on a reported study for a similar reaction and is intended to be illustrative of the type of information that can be obtained from computational modeling. nih.gov
In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting the outcomes of chemical reactions. neurips.ccnih.govacs.orgnips.ccrjptonline.org For a molecule like Pyridine, 3-(4-methylhexyl), where multiple synthetic routes could be envisioned, ML models can be trained on large datasets of known reactions to predict the most likely product(s) for a given set of reactants, reagents, and conditions.
These models work by learning the complex patterns and relationships between molecular structures and their reactivity. They can be used to:
Predict Reaction Yields: Estimate the efficiency of a proposed synthetic step.
Predict Regioselectivity: In cases where multiple isomers can be formed, predict the major product.
Suggest Optimal Reaction Conditions: Identify the solvent, temperature, and catalyst that are most likely to lead to the desired product.
The development of ML models for reaction prediction often involves a two-stage process:
Featurization: Representing the molecules and reaction conditions as numerical inputs that the model can understand. This can include molecular fingerprints, calculated quantum chemical properties, and descriptors for solvents and catalysts.
Model Training: Using algorithms such as neural networks or gradient boosting to learn the mapping from the input features to the reaction outcome.
While the application of ML to the specific synthesis of Pyridine, 3-(4-methylhexyl) has not been reported, the general methodologies are well-established and could be applied to accelerate the discovery of efficient synthetic routes to this and other complex pyridine derivatives. rjptonline.org
Advanced Analytical and Spectroscopic Methodologies for Pyridine, 3 4 Methylhexyl Research
High-Resolution NMR Spectroscopy for Complex Structural Elucidation
High-resolution NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of "Pyridine, 3-(4-methylhexyl)-" in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, a complete and unambiguous assignment of all atoms in this complex molecule requires more advanced multi-dimensional techniques.
Application of Advanced 2D and 3D NMR Techniques (e.g., HSQC, HMBC, NOESY)
Two-dimensional (2D) and three-dimensional (3D) NMR experiments are crucial for establishing the precise connectivity and spatial arrangement of atoms within "Pyridine, 3-(4-methylhexyl)-".
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is fundamental for determining one-bond proton-carbon correlations. columbia.edusdsu.edu In the HSQC spectrum of "Pyridine, 3-(4-methylhexyl)-," each cross-peak would link a specific proton signal to the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of protons to their corresponding carbons in both the pyridine (B92270) ring and the 4-methylhexyl side chain. For instance, the protons of the methyl group at the chiral center would show a correlation to the corresponding methyl carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings, typically over two to three bonds (²JCH and ³JCH). columbia.educolumbia.edu This is instrumental in piecing together the molecular skeleton. For "Pyridine, 3-(4-methylhexyl)-," HMBC correlations would be observed between the protons on the pyridine ring and the carbons of the alkyl side chain, confirming the attachment of the 4-methylhexyl group to the C3 position of the pyridine ring. Furthermore, correlations within the side chain would help to confirm its structure.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. rsc.org This is particularly valuable for determining the preferred conformation of the flexible 4-methylhexyl side chain and its spatial relationship to the pyridine ring. For example, NOE cross-peaks might be observed between protons on the pyridine ring and protons on the alkyl chain, providing insights into the rotational conformation around the C3-C1' bond.
A hypothetical table of expected key 2D NMR correlations for "Pyridine, 3-(4-methylhexyl)-" is presented below:
| Proton (¹H) | Correlated Carbon (¹³C) in HSQC | Key Correlated Carbons (¹³C) in HMBC | Key Correlated Protons (¹H) in NOESY |
| H-2 (Pyridine) | C-2 | C-3, C-4, C-6 | H-6, H-1' |
| H-4 (Pyridine) | C-4 | C-2, C-3, C-5, C-6 | H-5, H-1' |
| H-5 (Pyridine) | C-5 | C-3, C-4, C-6 | H-4, H-6 |
| H-6 (Pyridine) | C-6 | C-2, C-5 | H-2, H-5 |
| H-1' (Alkyl) | C-1' | C-2, C-3 (Pyridine), C-2', C-3' | H-2 (Pyridine), H-4 (Pyridine), H-2' |
| H-4 (Alkyl) | C-4 | C-2', C-3', C-5', C-CH₃ (methyl) | H-2', H-3', H-5', H-CH₃ (methyl) |
| H-CH₃ (methyl) | C-CH₃ | C-3', C-4, C-5' | H-3', H-4, H-5' |
Isotopic Labeling Strategies for Mechanistic NMR Studies
Isotopic labeling, the substitution of an atom with one of its isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), is a powerful tool for mechanistic studies and for simplifying complex NMR spectra. researchgate.netsigmaaldrich.com For "Pyridine, 3-(4-methylhexyl)-," selective ¹³C labeling at specific positions in the alkyl chain or the pyridine ring could be employed to trace metabolic pathways or reaction mechanisms involving this compound. ¹⁵N labeling of the pyridine nitrogen would allow for the direct observation of the nitrogen atom by ¹⁵N NMR and would be invaluable for studying interactions at the nitrogen center, such as protonation or coordination to metal ions. Deuterium (²H) labeling can be used to simplify ¹H NMR spectra by replacing specific protons with deuterium, which is essentially invisible in ¹H NMR.
Chiral NMR and Anisotropic Effects in Stereochemical Assignment
The 4-methylhexyl side chain of "Pyridine, 3-(4-methylhexyl)-" contains a chiral center at the C4 position. Determining the absolute configuration (R or S) of this stereocenter is crucial. Chiral NMR spectroscopy provides a method for this determination without the need for crystallization. This can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). unipi.itlibretexts.org
Chiral Solvating Agents (CSAs): These are chiral molecules that are added to the NMR sample and form transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different NMR spectra, leading to separate signals for the R and S enantiomers.
Anisotropic Effects: The magnetic environment experienced by the nuclei in the diastereomeric complexes is different due to the anisotropic effects of the chiral agent, resulting in a separation of their NMR signals. By comparing the spectra with those of standards of known absolute configuration, the stereochemistry of "Pyridine, 3-(4-methylhexyl)-" can be assigned.
Mass Spectrometry for Isotopic and Fragmentation Pathway Analysis
Mass spectrometry is a highly sensitive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental formula of "Pyridine, 3-(4-methylhexyl)-" and for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) measures the m/z of ions with very high accuracy (typically to four or five decimal places). This high precision allows for the determination of the exact elemental composition of a molecule. For "Pyridine, 3-(4-methylhexyl)-" (C₁₂H₁₉N), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.
A hypothetical HRMS data table for "Pyridine, 3-(4-methylhexyl)-" is shown below:
| Ion | Calculated Exact Mass | Measured Exact Mass | Mass Difference (ppm) | Elemental Composition |
| [M+H]⁺ | 178.1596 | 178.1594 | -1.1 | C₁₂H₂₀N |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. gre.ac.uk In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structure.
For "Pyridine, 3-(4-methylhexyl)-," the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to fragment the ion. The fragmentation of 3-alkylpyridines typically involves cleavages within the alkyl chain and the pyridine ring. Common fragmentation pathways for the 4-methylhexyl side chain would include benzylic cleavage (cleavage of the C1'-C2' bond) and other characteristic fragmentations of alkyl chains. The analysis of these fragmentation pathways provides detailed structural information and confirms the connectivity of the molecule.
A table of expected major fragment ions in the MS/MS spectrum of "Pyridine, 3-(4-methylhexyl)-" is presented below:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 178.16 | 163.14 | CH₃ | Loss of a methyl radical from the alkyl chain |
| 178.16 | 122.09 | C₄H₈ | Loss of butene via McLafferty rearrangement |
| 178.16 | 94.06 | C₆H₁₂ | Cleavage of the alkyl chain at the benzylic position |
| 94.06 | 67.05 | HCN | Loss of hydrogen cyanide from the pyridine ring fragment |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. polyu.edu.hknih.govresearchgate.net When coupled with mass spectrometry, it provides an additional dimension of separation, enabling the differentiation of isomers that are indistinguishable by mass spectrometry alone. polyu.edu.hk For "Pyridine, 3-(4-methylhexyl)-", IMS-MS would be particularly valuable for distinguishing it from its structural isomers, such as other (methylhexyl)pyridine isomers (e.g., 2-(4-methylhexyl)pyridine, 4-(4-methylhexyl)pyridine) or isomers with different branching in the hexyl group (e.g., 3-(2-methylhexyl)pyridine, 3-(3-methylhexyl)pyridine, 3-(5-methylhexyl)pyridine).
The separation in IMS is based on the different drift times of ions through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. Ions with a more compact structure will experience fewer collisions with the buffer gas and travel faster, resulting in a shorter drift time, compared to more extended isomers. researchgate.net This drift time can be converted into a collision cross-section (CCS), which is a characteristic physical property of an ion that reflects its average gas-phase conformation.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule. kurouskilab.com These techniques are highly sensitive to the molecular structure, bonding, and conformation, making them invaluable for the characterization of "Pyridine, 3-(4-methylhexyl)-".
Assignment of Characteristic Vibrational Modes
The vibrational spectrum of "Pyridine, 3-(4-methylhexyl)-" can be understood by considering the characteristic vibrations of the pyridine ring and the 4-methylhexyl substituent. The pyridine ring gives rise to a number of distinct vibrational modes. elixirpublishers.comcdnsciencepub.comnih.gov
Pyridine Ring Vibrations:
C-H Stretching: Aromatic C-H stretching vibrations typically occur in the region of 3000-3100 cm⁻¹. elixirpublishers.com
Ring Stretching: The C-C and C-N stretching vibrations of the pyridine ring are found in the 1400-1600 cm⁻¹ region. elixirpublishers.comresearchgate.net
Ring Breathing: A characteristic ring breathing mode is typically observed around 1000 cm⁻¹. researchgate.net
C-H In-plane and Out-of-plane Bending: These vibrations occur at lower frequencies and are sensitive to the substitution pattern on the ring. elixirpublishers.com
4-Methylhexyl Substituent Vibrations:
C-H Stretching: The aliphatic C-H stretching vibrations of the methyl and methylene (B1212753) groups in the 4-methylhexyl chain will appear in the 2850-3000 cm⁻¹ region.
C-H Bending: The bending (scissoring, wagging, twisting, and rocking) vibrations of the CH₂ and CH₃ groups will be present in the 1350-1470 cm⁻¹ region. libretexts.org
The following table provides a summary of the expected characteristic vibrational modes for "Pyridine, 3-(4-methylhexyl)-" based on known data for pyridine and alkyl-substituted aromatics.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Region |
| Aromatic C-H Stretching | 3000-3100 | Pyridine Ring |
| Aliphatic C-H Stretching | 2850-3000 | 4-Methylhexyl Group |
| C=C and C=N Ring Stretching | 1400-1600 | Pyridine Ring |
| Aliphatic C-H Bending | 1350-1470 | 4-Methylhexyl Group |
| Ring Breathing | ~1000 | Pyridine Ring |
| C-H Out-of-plane Bending | 700-900 | Pyridine Ring |
Correlation of Spectral Changes with Structural and Conformational Variations
The precise frequencies and intensities of the vibrational modes are sensitive to the molecule's conformation. For "Pyridine, 3-(4-methylhexyl)-", rotation around the C-C bonds of the alkyl chain can lead to different conformers (rotational isomers). These conformational changes can induce slight shifts in the vibrational frequencies, particularly for the modes involving the alkyl chain and the bond connecting it to the pyridine ring.
By comparing the experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to gain insights into the preferred conformations of the molecule in different states (e.g., gas, liquid, or solid). Changes in the spectra upon variations in temperature or solvent can also provide information about conformational dynamics.
Role of Pyridine, 3 4 Methylhexyl in the Synthesis of Advanced Chemical Entities
Utilization as a Key Building Block in Multistep Organic Synthesis
The utility of a substituted pyridine (B92270) in organic synthesis is heavily influenced by the nature and position of its substituents. The 3-position of the pyridine ring, being less electron-deficient than the 2- and 4-positions, offers unique reactivity. The presence of a 4-methylhexyl group at this position introduces a lipophilic and sterically significant component.
Precursor to Complex Heterocyclic Frameworks
In principle, Pyridine, 3-(4-methylhexyl)- could serve as a starting material for the synthesis of more complex heterocyclic systems. The pyridine ring itself can undergo various transformations. For instance, it can be a substrate in cycloaddition reactions or be subjected to functionalization at other positions on the ring, guided by the directing effects of the alkyl group. However, no specific examples of its use in the synthesis of complex heterocyclic frameworks have been documented in peer-reviewed literature.
Incorporation into Macrocyclic and Supramolecular Structures
The hydrophobic 4-methylhexyl chain of Pyridine, 3-(4-methylhexyl)- makes it an interesting candidate for incorporation into macrocyclic and supramolecular assemblies. The long alkyl chain can participate in non-covalent interactions, such as van der Waals forces and hydrophobic effects, which are crucial for the self-assembly of large, ordered structures. While the synthesis of macrocycles containing pyridine units is a well-established field, the specific use of Pyridine, 3-(4-methylhexyl)- in this context has not been reported.
Design and Synthesis of Novel Ligands and Coordination Complexes
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base and a versatile ligand for coordinating with metal ions. The electronic and steric properties of substituents on the pyridine ring can fine-tune the coordination properties of the resulting ligand.
Chelation Properties and Metal Binding Affinities
As a monodentate ligand, Pyridine, 3-(4-methylhexyl)- would be expected to coordinate to a single metal center through its nitrogen atom. The 4-methylhexyl group would likely influence the solubility of the resulting metal complex in nonpolar solvents. While general principles of pyridine-metal coordination are well understood, specific studies detailing the chelation properties or quantitative metal binding affinities of Pyridine, 3-(4-methylhexyl)- are not available.
Application in Catalytic Systems (purely as a ligand)
Pyridine-based ligands are integral to a wide range of catalytic systems. The steric and electronic environment provided by the ligand can significantly impact the activity and selectivity of the metal catalyst. The bulky 4-methylhexyl group could create a specific steric pocket around a metal center, potentially influencing the stereochemical outcome of a catalyzed reaction. Despite this potential, no published research has been found that employs Pyridine, 3-(4-methylhexyl)- as a ligand in any catalytic application.
Integration into Materials Science Research
The unique combination of a polar pyridine headgroup and a nonpolar alkyl tail in Pyridine, 3-(4-methylhexyl)- suggests potential applications in materials science, particularly in the realm of liquid crystals and functional polymers. The rod-like shape of the molecule could favor the formation of liquid crystalline phases. However, there is no specific research to date that has investigated or confirmed such properties for this compound.
Precursor for Polymeric Materials with Pyridine-Based Monomers
Pyridine, 3-(4-methylhexyl)- can serve as a monomer unit in the synthesis of poly(3-alkylpyridine)s, a class of polymers with a range of potential applications. The synthesis of such polymers can be approached through several methods, with the properties of the resulting material being significantly influenced by the nature of the alkyl substituent.
One established method for the polymerization of 3-alkylpyridines involves the formation of poly-(alkylpyridinium) salts. This can be achieved through methods like microwave-assisted polymerization. In a typical synthetic scheme, a 3-alkylpyridine derivative can be converted into a monomer unit that is then polymerized. The presence of the 4-methylhexyl group in Pyridine, 3-(4-methylhexyl)- is anticipated to play a crucial role in the solubility and processing characteristics of the resulting polymer. Long or branched alkyl chains can increase the solubility of the polymer in common organic solvents, which is a significant advantage for material processing and characterization.
The length and branching of the alkyl side chain are known to influence the performance of pyridine-based polymers in various applications. For instance, in conjugated polymers, longer alkyl chains can enhance solubility but may lead to less ordered molecular packing, which can affect the material's electronic properties. The 4-methylhexyl group, with its specific branching, offers a unique balance between solubility and potential for ordered assembly.
Research on various poly(3-alkylthiophene)s, which are structurally analogous to poly(3-alkylpyridine)s in terms of having a substituted aromatic backbone, has shown a clear correlation between the alkyl side-chain length and the polymer's physical and optoelectronic properties. For example, the crystalline melting temperature and crystallinity of poly(3-alkylthiophene)s are dependent on both the molecular weight and the length of the alkyl side-chain. It is reasonable to infer that similar structure-property relationships would exist for polymers derived from Pyridine, 3-(4-methylhexyl)-.
Table 1: Anticipated Influence of the 4-methylhexyl Group on Polymer Properties
| Property | Expected Influence of the 4-methylhexyl Group | Rationale |
| Solubility | High | The branched alkyl chain disrupts intermolecular packing, leading to better solubility in organic solvents. |
| Processability | Enhanced | Good solubility allows for easier solution-based processing techniques like spin-coating and printing. |
| Molecular Packing | Potentially Disrupted | The non-linear structure of the 4-methylhexyl group may hinder close packing of polymer chains, affecting crystallinity. |
| Electronic Properties | Modulated | Changes in intermolecular packing and morphology will influence charge transport and optical properties. |
Scaffold for Photoactive or Electroactive Organic Materials
The pyridine ring is an electron-deficient aromatic system, which makes it an interesting component for the design of photoactive and electroactive materials. When incorporated into a conjugated system, the pyridine unit can influence the material's electron affinity, leading to desirable electronic properties for applications in organic electronics.
Pyridine, 3-(4-methylhexyl)- can be used as a building block to introduce a pyridine moiety into larger conjugated molecules or polymers. The synthesis of such materials often involves cross-coupling reactions where the pyridine unit is linked to other aromatic or vinylic groups. The 4-methylhexyl substituent would be carried into the final material, where it would primarily serve to enhance solubility and influence the material's morphology in the solid state.
In the context of photoactive materials, the pyridine unit can be part of a donor-acceptor system, where its electron-accepting nature can facilitate intramolecular charge transfer upon photoexcitation. This is a key process in many organic photovoltaic and light-emitting applications. The specific substitution pattern on the pyridine ring, as well as the nature of the alkyl group, can fine-tune the electronic energy levels of the material.
For electroactive materials, such as those used in organic field-effect transistors (OFETs) or as electrochromic materials, the incorporation of pyridine units can impart n-type (electron-transporting) characteristics. The solubility imparted by the 4-methylhexyl group is critical for the fabrication of thin films with uniform morphology, which is essential for efficient charge transport.
Table 2: Potential Applications of Materials Derived from Pyridine, 3-(4-methylhexyl)-
| Material Class | Potential Application | Role of Pyridine, 3-(4-methylhexyl)- |
| Conjugated Polymers | Organic Photovoltaics (OPVs) | Provides a soluble, electron-deficient unit to tune the polymer's electronic properties and morphology. |
| Organic Field-Effect Transistors (OFETs) | Acts as a building block for n-type semiconducting polymers with good processability. | |
| Small Molecules | Emitters for Organic Light-Emitting Diodes (OLEDs) | Forms the core of a soluble, fluorescent molecule with tunable emission properties. |
| Electrochromic Materials | Serves as a scaffold for molecules that change color upon redox reactions, with the alkyl group ensuring solubility. |
Detailed research findings on conjugated polymers based on pyridine-flanked diketopyrrolopyrrole have shown that the length of the alkyl chains significantly influences the performance of electronic devices. While long alkyl chains improve solubility, they can also lead to less favorable molecular packing. This highlights the importance of optimizing the alkyl substituent, and the branched nature of the 4-methylhexyl group in Pyridine, 3-(4-methylhexyl)- offers a specific structural motif to explore these trade-offs.
Environmental Transformation and Degradation Research of Pyridine, 3 4 Methylhexyl
Photochemical Degradation Pathways and Reaction Products
Photochemical degradation, initiated by the absorption of solar radiation, is a primary abiotic pathway for the transformation of organic compounds in the environment. The process involves the excitation of a molecule to a higher energy state, which can lead to various reactions such as isomerization, substitution, or fragmentation. For pyridine (B92270) and its derivatives, the aromatic ring is the principal chromophore that absorbs ultraviolet (UV) light, initiating these chemical changes.
Research on simple alkylpyridines, such as picolines, demonstrates that photochemical reactions can proceed via radical mechanisms. For instance, the irradiation of pyridine in the presence of cyclohexane (B81311) has been shown to result in photosubstitution, yielding 2- and 4-cyclohexylpyridine (B3047270) rsc.org. Another observed pathway for irradiated pyridine derivatives is photoisomerization, which can lead to the formation of structural isomers like azaprefulvenes researchgate.net.
For Pyridine, 3-(4-methylhexyl), it is hypothesized that similar reactions would occur. The absorption of UV radiation would likely excite the pyridine ring, making it susceptible to attack by radical species present in the environment or leading to intramolecular rearrangements. The long alkyl chain, while not the primary site of light absorption, could influence the reaction pathways sterically or by participating in secondary reactions. Potential degradation products could include hydroxylated or substituted derivatives on the pyridine ring, or isomers of the parent compound.
| Hypothesized Reaction Type | Potential Reaction Products | Basis of Hypothesis (Analogous Compound) |
| Photosubstitution | Hydroxypyridine, 3-(4-methylhexyl) | General photo-oxidation of aromatics |
| Cyclohexylpyridine, 3-(4-methylhexyl) | Pyridine photosubstitution rsc.org | |
| Photoisomerization | Azaprefulvene isomer of 3-(4-methylhexyl)pyridine | 3,4,5-trideuteriopyridine isomerization researchgate.net |
| Side-chain Oxidation | 3-(4-methyl-1-hydroxyhexyl)pyridine | General hydrocarbon photochemistry |
Biochemical Transformation Mechanisms by Microbial Systems
The biodegradation of pyridine and its derivatives by microorganisms is a critical process in their environmental removal. Numerous bacterial and fungal species have been isolated that can utilize pyridines as a sole source of carbon, nitrogen, and energy researchgate.nettandfonline.com. The transformation of alkylpyridines can be initiated at two distinct sites: the alkyl substituent or the pyridine ring asm.org.
Side-Chain Oxidation: One primary pathway involves the oxidation of the alkyl group. For example, studies on 3-methylpyridine (B133936) (3-picoline) have shown that bacteria like Pseudomonas sp. can oxidize the methyl group to form 3-hydroxymethylpyridine, which is subsequently converted to nicotinic acid (Pyridine-3-carboxylic acid) asm.org. By analogy, the 4-methylhexyl chain of Pyridine, 3-(4-methylhexyl) could undergo similar transformations. The initial enzymatic attack would likely occur at the benzylic carbon or through terminal oxidation of the hexyl chain, followed by processes such as beta-oxidation, progressively shortening the alkyl group.
Ring Oxidation and Cleavage: Alternatively, microbial degradation can begin with the oxidation of the heterocyclic ring, forming intermediates such as pyridine-N-oxide or various hydroxypyridines asm.org. Following hydroxylation, the pyridine ring is destabilized, leading to enzymatic cleavage. A common pathway for pyridine degradation in bacteria, such as Arthrobacter sp., involves a monooxygenase-catalyzed ring cleavage, ultimately leading to metabolites like succinic acid that can enter central metabolic pathways nih.govasm.org. For substituted pyridines, the position of the substituent influences the site of hydroxylation and subsequent ring fission researchgate.netasm.org.
The presence of a long alkyl chain on Pyridine, 3-(4-methylhexyl) may influence its bioavailability and the rate of degradation, but the fundamental enzymatic machinery developed by microbes to degrade the pyridine nucleus is expected to be the primary driver of its ultimate mineralization.
| Microbial Process | Key Enzymes (from analogs) | Intermediate Products (from analogs) | Microorganism Example (from analogs) |
| Side-Chain Oxidation | Alkane Hydroxylase, Alcohol Dehydrogenase | 3-Hydroxymethylpyridine, Nicotinic Acid | Pseudomonas sp. asm.org |
| Ring Hydroxylation | Monooxygenase, Dioxygenase | Hydroxypyridines, Dihydroxypyridines | Achromobacter sp., Agrobacterium sp. |
| Ring Cleavage | Pyridine Monooxygenase, Dehydrogenase, Amidohydrolase | Maleamic acid, Succinate semialdehyde, Succinic acid | Arthrobacter sp. nih.govasm.org |
Advanced Analytical Detection and Quantification Methodologies in Complex Environmental Matrices
The accurate detection and quantification of Pyridine, 3-(4-methylhexyl) in complex environmental matrices such as soil, sediment, and water require sophisticated analytical methodologies. These methods typically involve three stages: sample preparation (extraction and cleanup), chromatographic separation, and detection.
Sample Preparation: For soil and sediment samples, the initial step is often solvent extraction using methods like Soxhlet or ultrasonic extraction to isolate the target analyte from the solid matrix. For aqueous samples, techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed to concentrate the analyte and remove interfering substances. For volatile pyridines, purge-and-trap methods can be effective cdc.gov. Given the semi-volatile nature of Pyridine, 3-(4-methylhexyl), LLE or SPE would be appropriate for water samples, while solvent extraction would be suitable for soils.
Chromatographic Separation and Detection: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of pyridine derivatives in environmental samples cdc.govnih.gov. The sample extract is injected into the GC, where the compound is volatilized and separated from other components based on its boiling point and affinity for the chromatographic column. The mass spectrometer then detects the separated compound, providing both quantification and structural confirmation based on its unique mass spectrum. Capillary columns are often used to achieve high resolution cdc.govnih.gov.
High-Performance Liquid Chromatography (HPLC) is another key analytical tool, particularly for compounds that are less volatile or thermally unstable helixchrom.comsielc.com. For substituted pyridines, reversed-phase HPLC is common, where separation is based on the compound's hydrophobicity. Various mixed-mode columns have also been developed to improve the retention and peak shape of polar pyridine compounds, often using mobile phases compatible with mass spectrometry (LC-MS) for enhanced sensitivity and specificity helixchrom.comhelixchrom.com.
| Methodology | Matrix | Sample Preparation | Separation & Detection | Key Features |
| GC-MS | Soil, Sediment, Water | Solvent Extraction, Distillation, Purge-and-Trap cdc.govnih.govnih.gov | Capillary GC with Mass Spectrometric (MS) Detection | High sensitivity and specificity; provides structural confirmation. Ideal for semi-volatile compounds. |
| HPLC-UV/MS | Water, Soil Extracts | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | Reversed-Phase or Mixed-Mode HPLC with UV or MS Detection helixchrom.comhelixchrom.com | Suitable for a wide range of polarities; LC-MS offers high sensitivity without need for derivatization. |
Future Research Directions and Interdisciplinary Prospects for Pyridine, 3 4 Methylhexyl
Synergistic Applications of Artificial Intelligence and Automation in Pyridine (B92270) Synthesis
| AI Application | Potential Impact on Pyridine, 3-(4-methylhexyl) Synthesis |
| Retrosynthetic Analysis | Propose novel and efficient synthetic routes. |
| Reaction Condition Optimization | Predict optimal temperature, solvent, and catalyst for higher yields. |
| Molecular Property Prediction | Forecast physicochemical and pharmacokinetic properties. |
Automated Synthesis Platforms:
Exploration of Novel Reactivity and Unprecedented Transformations
The pyridine core is a versatile scaffold, and exploring novel reactivity patterns for its derivatives, including Pyridine, 3-(4-methylhexyl), can lead to the discovery of new functionalities and applications.
C-H Functionalization:
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach to modifying molecular structures. nih.govrsc.org For Pyridine, 3-(4-methylhexyl), research into the regioselective functionalization of the C-H bonds on both the pyridine ring and the 4-methylhexyl side chain could lead to a diverse range of new derivatives. While functionalization at the C2 and C4 positions of the pyridine ring is common, meta-selective C-H functionalization at the C3 position remains a significant challenge and an area ripe for exploration. nih.gov
Unprecedented Cycloaddition Reactions:
Cycloaddition reactions are fundamental in constructing cyclic and heterocyclic systems. Investigating novel cycloaddition pathways involving the pyridine ring of Pyridine, 3-(4-methylhexyl) could lead to the synthesis of complex, polycyclic architectures with unique properties. wm.edu While the dearomatization of pyridines for cycloaddition reactions can be challenging, new catalytic methods are being developed to facilitate such transformations. acs.orgnih.gov
| Transformation | Potential Outcome for Pyridine, 3-(4-methylhexyl) |
| Regioselective C-H Arylation | Introduction of aryl groups at specific positions for new materials or biological activities. |
| Formal [2+2+2] Cycloaddition | Synthesis of highly substituted, complex pyridine derivatives. |
| Diels-Alder Cycloaddition | Creation of novel polycyclic structures with potential applications in materials science. |
Development of Sustainable and Green Chemistry Approaches for its Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact and enhance safety.
Biocatalysis:
The use of enzymes and whole-cell systems in chemical synthesis offers a highly selective and environmentally benign alternative to traditional chemical methods. nbinno.comrsc.org For the synthesis or modification of Pyridine, 3-(4-methylhexyl), biocatalytic approaches could offer several advantages. For instance, microbial N-oxidation using organisms like Burkholderia sp. MAK1 can achieve regioselective oxidation of pyridine derivatives under mild conditions. nbinno.com Furthermore, biocatalytic routes are being explored for the synthesis of substituted pyridines from renewable biomass sources. ukri.org
Flow Chemistry:
Continuous flow chemistry provides a safer, more efficient, and scalable alternative to traditional batch processing. organic-chemistry.orgresearchgate.net The synthesis of Pyridine, 3-(4-methylhexyl) could be adapted to a flow process, allowing for precise control over reaction parameters, reduced reaction times, and improved safety, particularly for exothermic reactions. organic-chemistry.org Flow chemistry can also be readily integrated with automated systems for real-time monitoring and optimization.
Green Solvents and Reagents:
Replacing hazardous solvents and reagents with more environmentally friendly alternatives is a cornerstone of green chemistry. Research into the synthesis of Pyridine, 3-(4-methylhexyl) could focus on utilizing greener solvents, such as water or bio-derived solvents, and developing catalyst systems that are reusable and non-toxic. bhu.ac.inacs.orgnih.gov For example, microwave-assisted synthesis has been shown to be an efficient and green method for preparing pyridine derivatives, often with reduced reaction times and improved yields. acs.orgnih.gov
| Green Chemistry Approach | Application to Pyridine, 3-(4-methylhexyl) Synthesis |
| Biocatalytic N-oxidation | Selective synthesis of the corresponding N-oxide derivative. |
| Continuous Flow Synthesis | Safer, more efficient, and scalable production. |
| Microwave-Assisted Synthesis | Faster reaction times and higher yields with less energy consumption. |
| Use of Reusable Catalysts | Reduced waste and improved cost-effectiveness. bhu.ac.in |
Q & A
What are the common synthetic routes for Pyridine, 3-(4-methylhexyl), and what catalysts are typically employed?
Basic Research Focus
The synthesis of Pyridine, 3-(4-methylhexyl) typically involves cross-coupling reactions using palladium-based catalysts. For example, Grignard reagents (e.g., 4-methylhexylmagnesium bromide) can react with halogenated pyridine precursors (e.g., 3-chloropyridine) in tetrahydrofuran (THF) or 1,4-dioxane solvents. Catalytic systems like [Pd(OAc)₂] or [Pd(dba)₂] with phosphine ligands (e.g., 39b or 110a in ) are critical for facilitating bond formation. Post-reaction purification via column chromatography is standard to isolate the product .
How is Pyridine, 3-(4-methylhexyl) characterized using spectroscopic techniques?
Basic Research Focus
Structural confirmation relies on ¹H-NMR and ¹³C-NMR to identify proton and carbon environments, particularly the pyridine ring and 4-methylhexyl substituent. IR spectroscopy verifies functional groups (e.g., C-H stretching in the alkyl chain), while mass spectrometry (MS) confirms molecular weight. For example, in analogous pyridine derivatives, NMR signals for aromatic protons appear at δ 7.0–8.5 ppm, and alkyl chain protons resonate at δ 0.5–2.5 ppm .
What are the primary research applications of Pyridine, 3-(4-methylhexyl) in medicinal chemistry?
Basic Research Focus
The compound’s pyridine core and hydrophobic 4-methylhexyl group make it a scaffold for drug design. Pyridine derivatives are explored as enzyme inhibitors or receptor modulators due to their electronic and steric properties. For instance, similar structures (e.g., 3-mercaptopyridine) show antimicrobial and anticancer potential, suggesting Pyridine, 3-(4-methylhexyl) could serve as a precursor for bioactive molecules .
How can researchers optimize reaction conditions for introducing the 4-methylhexyl group at the 3-position of pyridine?
Advanced Research Focus
Key variables include:
- Catalyst selection : Pd(dba)₂ may offer higher yields than Pd(OAc)₂ in certain solvents.
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance Grignard reactivity, while 1,4-dioxane improves solubility of aromatic intermediates.
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side reactions.
- Ligand tuning : Bulky phosphine ligands (e.g., tricyclohexylphosphine) can suppress undesired homocoupling. Systematic Design of Experiments (DoE) is recommended to identify optimal conditions .
What strategies address contradictions in spectroscopic data when analyzing Pyridine, 3-(4-methylhexyl) derivatives?
Advanced Research Focus
Discrepancies in NMR or MS data may arise from impurities, stereochemical complexity, or dynamic effects. Strategies include:
- 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
- Computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data.
- High-resolution MS (HRMS) to confirm molecular formulas.
- Alternative derivatization : Converting the compound to a crystalline derivative (e.g., a salt) for X-ray crystallography .
What safety protocols are critical when handling Pyridine, 3-(4-methylhexyl) in catalytic reactions?
Advanced Research Focus
The compound’s toxicity profile (similar to structurally related pyridines) necessitates:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation (Category 4 acute toxicity per EU-GHS classifications).
- Waste management : Segregate and dispose of contaminated solvents via certified hazardous waste services.
- Emergency measures : Immediate eye rinsing (15+ minutes) and medical consultation if exposed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
